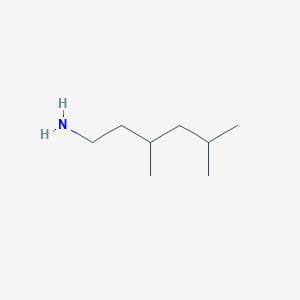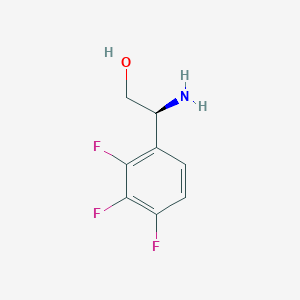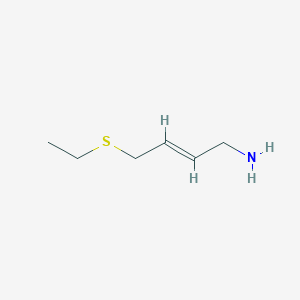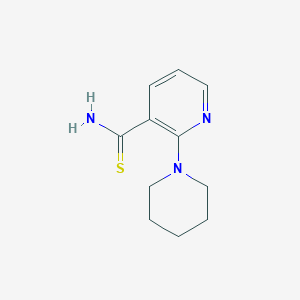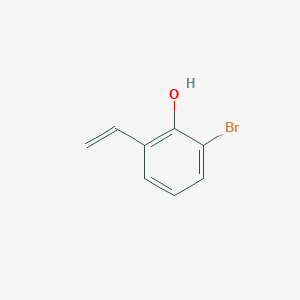![molecular formula C9H13BrO B13603244 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)
3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a bromomethyl group attached to a spiro[3.3]heptan-1-one core, which includes a seven-membered ring fused to a three-membered ring. The presence of the bromomethyl group makes this compound highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylspiro[3.3]heptan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The ketone group in the spirocyclic core can be oxidized to carboxylic acids or reduced to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Carboxylic acids and alcohols are formed, respectively.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-3-methylspiro[3.3]heptan-1-one
- 3-(Iodomethyl)-3-methylspiro[3.3]heptan-1-one
- 3-(Hydroxymethyl)-3-methylspiro[3.3]heptan-1-one
Uniqueness
3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one is unique due to the presence of the bromomethyl group, which makes it more reactive compared to its chloro, iodo, and hydroxy counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C9H13BrO |
|---|---|
Peso molecular |
217.10 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one |
InChI |
InChI=1S/C9H13BrO/c1-8(6-10)5-7(11)9(8)3-2-4-9/h2-6H2,1H3 |
Clave InChI |
DGINFMGVQFDUJV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C12CCC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


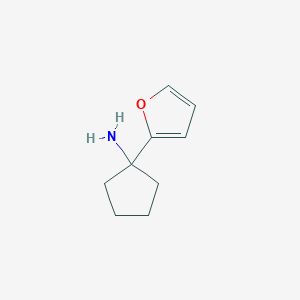
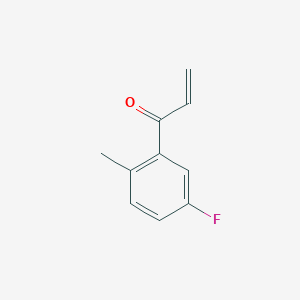
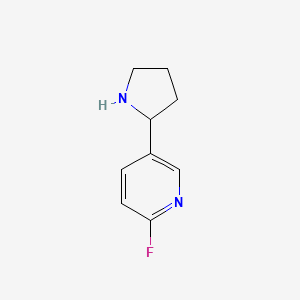
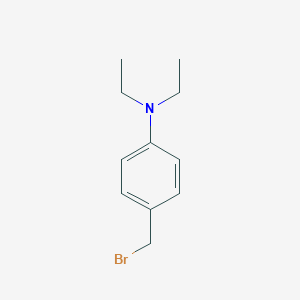
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
